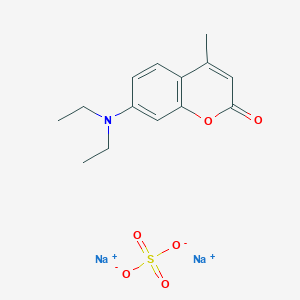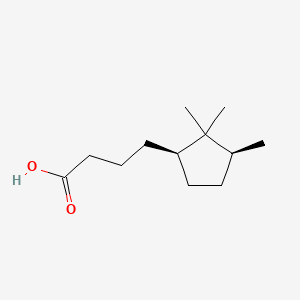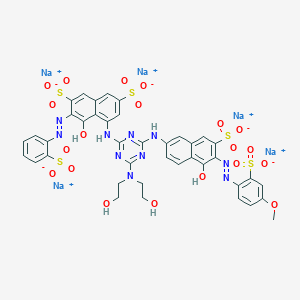
2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-hydroxyethyl)amino)-6-((5-hydroxy-6-((4-methoxy-2-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, pentasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 279-964-1, also known as 2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-hydroxyethyl)amino)-6-((5-hydroxy-6-((4-methoxy-2-sulfo)phenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt, is a complex organic compound. It is primarily used as a dye and has significant applications in various industries due to its vibrant color properties and chemical stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 279-964-1 involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalenedisulfonic acid. This is followed by a series of azo coupling reactions, where aromatic amines are diazotized and then coupled with naphthalenedisulfonic acid derivatives. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and the presence of catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of EINECS 279-964-1 is carried out in large-scale reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product. The tetrasodium salt form is obtained by neutralizing the sulfonic acid groups with sodium hydroxide.
Types of Reactions:
Oxidation: EINECS 279-964-1 can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo groups in the compound can be reduced to amines under specific conditions using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
EINECS 279-964-1 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can form stable complexes with various substrates. The sulfonic acid groups enhance its solubility in water, making it an effective dye. The molecular targets include proteins and nucleic acids, where it binds through electrostatic interactions and hydrogen bonding. The pathways involved include the formation of stable dye-substrate complexes that result in the desired staining or coloring effect.
Comparación Con Compuestos Similares
2,6-Naphthalenedisulfonic acid: Similar in structure but differs in the position of the sulfonic acid groups.
1,5-Naphthalenedisulfonic acid: Another isomer with sulfonic acid groups at different positions.
4,4’-Diaminostilbene-2,2’-disulfonic acid: A structurally related compound used in similar applications.
Uniqueness: EINECS 279-964-1 is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to form stable azo complexes and its high solubility in water make it particularly valuable in applications requiring vibrant and durable dyes.
Propiedades
Número CAS |
82457-21-4 |
|---|---|
Fórmula molecular |
C40H31N10Na5O20S5 |
Peso molecular |
1247.0 g/mol |
Nombre IUPAC |
pentasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-[[5-hydroxy-6-[(4-methoxy-2-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H36N10O20S5.5Na/c1-70-23-7-9-27(30(18-23)73(61,62)63)47-48-34-31(74(64,65)66)16-20-14-22(6-8-25(20)36(34)53)41-38-43-39(45-40(44-38)50(10-12-51)11-13-52)42-28-19-24(71(55,56)57)15-21-17-32(75(67,68)69)35(37(54)33(21)28)49-46-26-4-2-3-5-29(26)72(58,59)60;;;;;/h2-9,14-19,51-54H,10-13H2,1H3,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H2,41,42,43,44,45);;;;;/q;5*+1/p-5 |
Clave InChI |
KBRZPIPSKMUDCR-UHFFFAOYSA-I |
SMILES canónico |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N(CCO)CCO)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


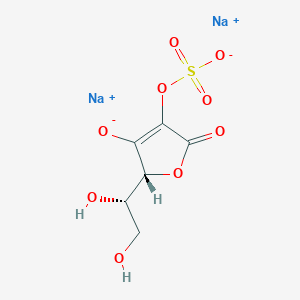


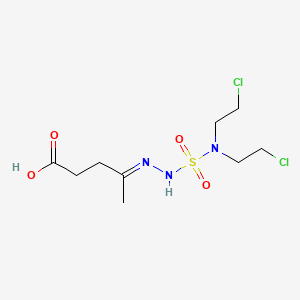
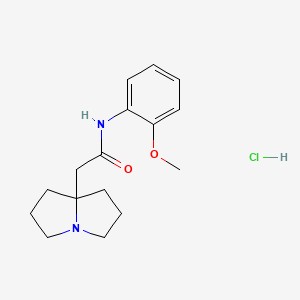
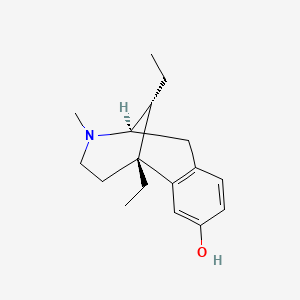

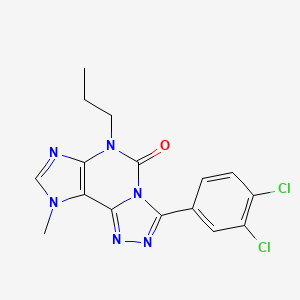

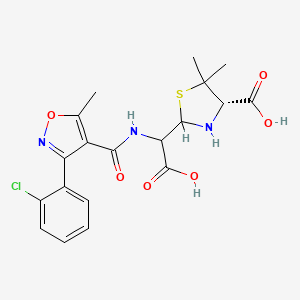
![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)

